Poly(oxymethylene-co-1,3-dioxepane)
CAS No.: 104673-60-1
Cat. No.: VC16243806
Molecular Formula: C8H16O5
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104673-60-1 |
|---|---|
| Molecular Formula | C8H16O5 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 1,3-dioxepane;1,3,5-trioxane |
| Standard InChI | InChI=1S/C5H10O2.C3H6O3/c1-2-4-7-5-6-3-1;1-4-2-6-3-5-1/h1-5H2;1-3H2 |
| Standard InChI Key | AYLMAELYADLOEC-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOCOC1.C1OCOCO1 |
Introduction
Synthesis and Polymerization Mechanism
Monomers and Initiators
The copolymer is synthesized from 1,3,5-trioxane (TOX) and 1,3-dioxepane (DXP) using cationic initiators such as perchloric acid hydrate . TOX serves as the primary monomer for oxymethylene sequences, while DXP introduces flexible tetramethylene oxide linkages. The reaction proceeds via a two-step mechanism:
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Homogeneous Induction Period: Initiation occurs preferentially on DXP due to its higher basicity compared to TOX. Short oligomers rich in DXP units form during this phase .
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Heterogeneous Propagation-Crystallization: Once DXP concentration drops below its equilibrium threshold, TOX dominates the propagation. Polyoxymethylene sequences crystallize, while DXP units are excluded into amorphous regions .
Table 1: Typical Synthesis Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Temperature | 80°C | |
| Initiator | Perchloric acid hydrate | |
| DXP/TOX Ratio (w/w) | 3/97 to 20/80 | |
| Stabilizers | Calcium stearate, behenic acid derivatives |
Structural Characterization
Sequence Distribution
Nuclear magnetic resonance (NMR) studies reveal that DXP units are predominantly isolated within the polyoxymethylene matrix at low initial DXP concentrations (≤5 wt%). At higher ratios (≥10 wt%), DXP sequences form, leading to phase separation . The critical crystallization length for oxymethylene sequences is ~10–15 repeating units, beyond which crystallization proceeds .
Crystalline Morphology
X-ray diffraction data indicate a monoclinic unit cell for oxymethylene-rich regions, similar to POM. The incorporation of DXP disrupts crystallinity, with amorphous content increasing linearly with DXP concentration .
Table 2: Structural Properties vs. DXP Content
| DXP (wt%) | Crystallinity (%) | Amorphous Fraction (%) |
|---|---|---|
| 3 | 68 | 32 |
| 10 | 52 | 48 |
| 20 | 34 | 66 |
Thermal and Mechanical Properties
Thermal Stability
The copolymer degrades in two stages:
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Stage 1 (250–300°C): Cleavage of oxymethylene sequences.
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Stage 2 (300–350°C): Decomposition of tetramethylene oxide segments .
Stabilizers like calcium stearate extend the onset temperature by neutralizing acidic chain ends .
Mechanical Performance
The balance between crystalline and amorphous phases results in:
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Tensile Strength: 60–80 MPa (decreases with DXP content).
Applications and Processing
Stabilization and Extrusion
Post-polymerization stabilization involves melt-processing with calcium stearate and behenic acid monoglyceride to prevent depolymerization. Twin-screw extrusion at 190–210°C yields pellets with uniform morphology .
Industrial Uses
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Automotive: Fuel system components (resistance to hydrocarbons).
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Electronics: Insulating housings (high dielectric strength).
Comparative Analysis with Homopolymers
vs. Polyoxymethylene (POM)
| Property | POM | Copolymer |
|---|---|---|
| Crystallinity | 70–80% | 34–68% |
| Impact Strength | Low | Moderate |
| Chemical Resistance | Excellent | Good |
vs. Poly(1,3-dioxepane)
The homopolymer of DXP is fully amorphous with a glass transition temperature (Tg) of −75°C, whereas the copolymer retains semi-crystallinity and a Tg of −50°C .
Challenges and Future Directions
Kinetic Control
Achieving uniform DXP incorporation remains challenging due to the rapid propagation-crystallization step. Advanced initiators with delayed activation could improve homogeneity .
Sustainable Alternatives
Research is ongoing to replace perchloric acid with greener initiators (e.g., ionic liquids) and bio-based stabilizers .
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